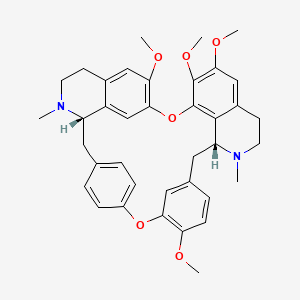

Isotetrandrine

Description

Properties

IUPAC Name |

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316772 | |

| Record name | 1-Isotetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-57-6, 23495-90-1 | |

| Record name | 1-Isotetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotetrandrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotetrandrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isotetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOTETRANDRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T861CP2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isotetrandrine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Isotetrandrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bisbenzylisoquinoline alkaloid, a stereoisomer of tetrandrine, isolated from the root of Stephania tetrandra. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and smooth muscle relaxant properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its molecular targets and modulation of key signaling pathways. The information is curated to support research and development efforts in leveraging this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its effects through a multi-targeted approach, primarily by interfering with key inflammatory and cellular signaling cascades. The principal mechanisms identified are the inhibition of G-protein-regulated phospholipase A2 (PLA2) and the suppression of the MAPK and NF-κB signaling pathways. These actions collectively contribute to its observed anti-inflammatory and cytoprotective effects.

Inhibition of G-Protein-Regulated Phospholipase A2 (PLA2)

A primary mechanism of this compound is its role as an antagonist of G-protein-regulated phospholipase A2 enzymes. This inhibition disrupts membrane trafficking and the formation of membrane tubules from the Golgi complex and endosomes.

-

Signaling Pathway: By inhibiting the activation of PLA2 by heterotrimeric G-proteins, this compound prevents the hydrolysis of phospholipids, a critical step in generating lipid second messengers and remodeling cellular membranes for vesicle formation and trafficking. This action has been shown to potently inhibit brefeldin A (BFA)-induced retrograde trafficking from the Golgi to the endoplasmic reticulum (ER).[1][2][3]

Figure 1: Inhibition of G-Protein-Regulated PLA2 Pathway by this compound.

Suppression of NF-κB Signaling Pathway

This compound demonstrates potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes.

-

Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2). This compound significantly inhibits the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[4][5] Studies show this compound is a more potent inhibitor of T-cell proliferation via this pathway than its isomer, tetrandrine.[5]

Figure 2: Suppression of the NF-κB Signaling Pathway by this compound.

Suppression of MAPK Signaling Pathway

In conjunction with NF-κB inhibition, this compound also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical regulator of inflammation and cellular stress responses.

-

Signaling Pathway: Inflammatory stimuli activate a cascade of kinases, including p38 MAPK and c-Jun N-terminal kinase (JNK). The phosphorylation and activation of these MAPKs lead to the activation of transcription factors that, often in concert with NF-κB, drive the expression of inflammatory genes. This compound has been shown to significantly inhibit the LPS-induced phosphorylation (activation) of key MAPK members, contributing to its broad anti-inflammatory profile.[4]

Figure 3: Suppression of the MAPK Signaling Pathway by this compound.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: Anti-proliferative Activity of this compound vs. Tetrandrine [5]

| Cell Line | Compound | IC₅₀ (µM) |

| MOLT-4 (Human T-cell leukemia) | This compound | 2.19 ± 0.27 |

| Tetrandrine | 4.43 ± 0.22 | |

| MOLT-4/DNR (Daunorubicin-resistant) | This compound | 2.28 ± 0.33 |

| Tetrandrine | 3.62 ± 0.22 | |

| ConA-activated PBMCs (Healthy) | This compound | 1.29 ± 0.14 |

| Tetrandrine | 1.91 ± 0.22 | |

| ConA-activated PBMCs (Dialysis Patients) | This compound | 1.55 ± 0.26 |

| Tetrandrine | 3.03 ± 0.28 |

Table 2: Inhibition of Cellular Processes by this compound

| Target/Process | Cell Type/System | IC₅₀ (µM) | Reference |

| G-protein-regulated PLA2 (BFA-induced tubulation) | Clone 9 Cells | ~10 - 20 | [1][2][3] |

| Cytotoxicity against Human A431 cells (3 days) | A-431 | 8.4 µg/mL | [6] |

Experimental Protocols

Western Blot Analysis for MAPK and NF-κB Pathway Proteins

This protocol is a composite based on methodologies used to assess the effect of this compound on protein phosphorylation and expression.[4]

Figure 4: General Workflow for Western Blot Analysis.

-

Cell Culture and Treatment: RAW 264.7 or BV2 microglia cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded and allowed to adhere. Before stimulation, cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour. Subsequently, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 30-60 minutes for phosphorylation studies, 24 hours for protein expression studies).[4]

-

Protein Extraction and Quantification: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing a cocktail of protease and phosphatase inhibitors. The total protein concentration of the resulting lysates is determined using a BCA protein assay kit.

-

Immunoblotting: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p38, p38, phospho-JNK, JNK, phospho-IκBα, IκBα, p65) diluted in blocking buffer. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the relative protein expression, with a loading control like β-actin or GAPDH used for normalization.

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokines in cell culture supernatants following treatment with this compound.[4]

-

Cell Seeding and Treatment: RAW 264.7 cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and cultured overnight. The cells are then pre-treated with this compound at various concentrations for 1 hour before stimulation with LPS (1 mg/L) for 24 hours.

-

Supernatant Collection: After the 24-hour incubation, the culture plates are centrifuged, and the supernatant is carefully collected for analysis.

-

ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatant samples are added to wells pre-coated with a capture antibody specific for the cytokine of interest. After incubation and washing, a biotinylated detection antibody is added, followed by an avidin-HRP conjugate. A substrate solution is then added, and the color development is measured at 450 nm using a microplate reader. The cytokine concentration is calculated based on a standard curve generated from recombinant cytokines.

Inhibition of BFA-Induced Golgi Tubulation Assay

This protocol is based on the methodology used to determine the IC₅₀ of this compound for inhibiting G-protein regulated PLA2 activity.[1][2][3]

-

Cell Culture: Clone 9 rat hepatocytes are grown on glass coverslips in a standard culture medium.

-

Treatment: Cells are washed with serum-free medium and pre-treated with various concentrations of this compound (e.g., 0-50 µM) for 10-15 minutes at 37°C. Brefeldin A (BFA) is then added to a final concentration of 5 µg/mL, and the cells are incubated for an additional period (e.g., 10-30 minutes) in the continued presence of this compound.

-

Immunofluorescence Staining: Following treatment, cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked. Cells are then incubated with a primary antibody against a Golgi marker protein (e.g., Mannosidase II). After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: The coverslips are mounted, and the cells are visualized using a fluorescence microscope. The morphology of the Golgi apparatus is assessed. Untreated cells show a compact, juxtanuclear Golgi ribbon. BFA-treated cells show extensive tubulation and dispersal of the Golgi marker into the ER. The inhibitory effect of this compound is quantified by counting the percentage of cells that retain a compact Golgi structure despite the presence of BFA. The IC₅₀ is determined from the dose-response curve.

Conclusion

This compound is a pharmacologically active bisbenzylisoquinoline alkaloid with a multi-targeted mechanism of action. Its primary effects stem from the potent inhibition of G-protein-regulated PLA2 and the dual suppression of the pro-inflammatory MAPK and NF-κB signaling pathways. These actions lead to a significant reduction in inflammatory mediators and disruption of cellular trafficking processes. The quantitative data indicates that this compound is a highly potent molecule, in some cases more so than its well-studied isomer, tetrandrine. This technical guide provides foundational data and methodologies to aid researchers and drug developers in further exploring and harnessing the therapeutic potential of this compound for inflammatory and related disorders.

References

- 1. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absolute configuration of tetrandrine and this compound influences their anti-proliferation effects in human T cells v… [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacological Properties of Isotetrandrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (ITD) is a bis-benzylisoquinoline alkaloid predominantly found in the plant Stephania tetrandra. As an isomer of the more extensively studied tetrandrine (TET), ITD has garnered significant interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, cardiovascular, and anticancer effects. Detailed experimental protocols for key assays, quantitative data on its biological activities, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a member of the bis-benzylisoquinoline alkaloid family, which is known for a wide range of biological activities.[1] Traditionally used in Chinese medicine, ITD is now being investigated for its therapeutic potential in a variety of diseases. Its pharmacological profile is largely attributed to its ability to modulate key signaling pathways and cellular processes, including inflammation, calcium homeostasis, and cell proliferation. This guide aims to consolidate the current scientific knowledge on this compound's pharmacological properties to serve as a valuable resource for the scientific community.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been primarily studied in rats. Following intravenous administration, ITD exhibits a two-compartment open model behavior.[2] The elimination half-life is dose-dependent, with non-linear kinetics observed at higher doses.[2] Oral administration results in a significantly longer elimination half-life and shows two distinct peaks in plasma concentration-time curves, suggesting complex absorption or enterohepatic recirculation.[2]

Table 1: Pharmacokinetic Parameters of this compound in Rats [2]

| Parameter | Intravenous (i.v.) Administration | Intragastric (i.g.) Administration |

| Dosage | 12.5 mg/kg | 25 mg/kg |

| Elimination Half-life (t½) | 67.1 ± 6.22 min | 68.0 ± 2.57 min |

| Kinetic Model | Two-compartment open model | Two-compartment open model |

| Peak Plasma Concentration | - | - |

In terms of tissue distribution, after intravenous administration, the highest concentration of ITD is found in the lungs, while the liver shows the highest concentration following oral administration.[2] In vitro studies using rat hepatic S9 fractions have shown that this compound is substantially metabolized, with approximately 63% of the parent compound remaining after 60 minutes.[3][4] The primary metabolic pathways are N-demethylation and isoquinoline ring oxidation, leading to the formation of metabolites such as N-desmethyl this compound, hydroxy-isotetrandrine, oxo-isotetrandrine, and oxo-hydroxy-isotetrandrine.[3][4]

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of acute lung injury (ALI). It has been shown to protect against lipopolysaccharide (LPS)-induced ALI by suppressing the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5]

Mechanism of Anti-inflammatory Action

In vitro studies using RAW 264.7 macrophage cells have shown that ITD reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in response to LPS stimulation.[5] This is achieved through the inhibition of the phosphorylation of key MAPK proteins and the nuclear translocation of NF-κB.[5] In vivo, in a mouse model of LPS-induced ALI, ITD treatment dose-dependently attenuated pulmonary inflammatory cell infiltration, myeloperoxidase activity, and the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid.[5]

Cardiovascular Effects

This compound exhibits significant cardiovascular effects, primarily attributed to its ability to block calcium channels.[6][7] This activity underlies its potential as a smooth muscle relaxant and antihypertensive agent.[6][8]

Calcium Channel Blockade

Studies on isolated rat uterus have shown that both this compound and its isomer, tetrandrine, inhibit uterine contractions induced by high K+, acetylcholine, and oxytocin.[6][7] This effect is attributed to the blockade of calcium influx through specific channels.[6][7] Notably, this compound also appears to have an intracellular mechanism of action, as it can relax sustained contractions induced by oxytocin in a Ca2+-free medium, a property not shared by tetrandrine.[6][7]

Alpha-adrenoceptor Interaction

This compound and tetrandrine have been shown to interact with alpha1-adrenoceptors.[9] Binding assays revealed that both compounds displace [3H]prazosin from its binding site on rat cerebral cortical membranes.[9] Functional studies on rat aorta demonstrated that they inhibit noradrenaline-induced contractions, with a more pronounced effect on Ca2+-dependent processes.[9]

Table 2: Cardiovascular Activity of this compound [9]

| Assay | Parameter | This compound | Tetrandrine |

| [3H]prazosin Binding | Ki (µM) | 1.6 ± 0.4 | 0.69 ± 0.12 |

| Noradrenaline-induced Contraction (Ca2+-free) | IC50 (µM) | 174.9 | 252.8 |

| Spontaneous Contraction (Extracellular Ca2+) | IC50 (µM) | 19.6 | 11.6 |

| Refilling of Intracellular Ca2+ Stores | IC50 (µM) | 14.9 | 7.4 |

Anticancer Properties

While much of the research on the anticancer effects of bis-benzylisoquinoline alkaloids has focused on tetrandrine, this compound has also shown promise in this area. A key aspect of its anticancer potential is its ability to reverse multidrug resistance (MDR) in cancer cells.

Reversal of Multidrug Resistance

In doxorubicin-resistant human breast cancer cells (MCF-7/DOX), this compound has been shown to enhance the cytotoxicity of doxorubicin.[10] This effect is attributed to the inhibition of P-glycoprotein (P-gp), a major efflux pump responsible for MDR.[10] this compound increases the intracellular accumulation of P-gp substrates like doxorubicin and rhodamine 123 by inhibiting their efflux from the cancer cells.[10] This action is reversible and does not appear to involve a change in the expression level of P-gp.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7/DOX) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of this compound, with or without a cytotoxic agent (e.g., doxorubicin), for a specified period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against drug concentration.

Western Blot Analysis for MAPK and NF-κB Signaling

This protocol is used to determine the effect of this compound on the activation of MAPK and NF-κB pathways.

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a specified time (e.g., 30 minutes for protein phosphorylation).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38) or NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Model of LPS-Induced Acute Lung Injury

This protocol describes the in vivo evaluation of this compound's anti-inflammatory effects.

-

Animal Model: Use male BALB/c mice (6-8 weeks old).

-

Treatment: Administer this compound (e.g., 20 and 40 mg/kg) via intraperitoneal injection 1 hour before LPS challenge.

-

LPS Challenge: Induce acute lung injury by intranasal administration of LPS (e.g., 10 mg/kg).

-

Sample Collection: At a specified time point post-LPS challenge (e.g., 6 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Analysis of BALF: Centrifuge the BALF and use the supernatant for cytokine analysis (ELISA for TNF-α, IL-1β, IL-6). Resuspend the cell pellet for total and differential cell counts.

-

Lung Tissue Analysis: Homogenize a portion of the lung tissue for myeloperoxidase (MPO) activity assay. Fix the remaining lung tissue in formalin for histological examination (H&E staining).

Conclusion

This compound is a promising natural compound with a wide array of pharmacological properties. Its ability to modulate key signaling pathways involved in inflammation, cardiovascular function, and cancer drug resistance highlights its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on elucidating the detailed molecular mechanisms of its action, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety, and exploring its potential in combination therapies.

References

- 1. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Isotetrandrine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and purification of Isotetrandrine, a bioactive bisbenzylisoquinoline alkaloid. It includes detailed experimental protocols, quantitative data, and visualizations of its key signaling pathways to support further research and development.

Introduction to this compound

This compound is a naturally occurring bisbenzylisoquinoline alkaloid with the chemical formula C₃₈H₄₂N₂O₆ and a molecular weight of approximately 622.7 g/mol .[1] As a member of a large and structurally diverse class of plant secondary metabolites, it has garnered significant interest for its wide range of pharmacological activities. These include, but are not limited to, antiviral, anticancer, and anti-inflammatory properties. Notably, this compound is recognized as a calcium channel blocker and an inhibitor of G protein-activated phospholipase A2 (PLA2).[2]

Discovery and Natural Occurrence

The history of bisbenzylisoquinoline alkaloids dates back to the early 19th century, with the isolation of morphine being a pivotal moment in the study of alkaloids. This compound, along with its isomer tetrandrine, is predominantly found in plants of the Menispermaceae family, particularly within the Stephania genus.

Key plant sources for this compound and related alkaloids include:

-

Stephania cepharantha : This species is another significant source from which this compound has been isolated. Research has shown its presence and its effects on histamine release.

-

Atherosperma moschatum and Berberis stolonifera have also been reported to contain this compound.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₂N₂O₆ | [1] |

| Molecular Weight | 622.7 g/mol | [1] |

| IUPAC Name | (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | [1] |

| CAS Number | 477-57-6 | [1] |

Experimental Protocols for Isolation and Purification

The following is a detailed, representative protocol for the isolation and purification of this compound from its natural plant sources, compiled from established methods for bisbenzylisoquinoline alkaloids.

-

Plant Material Preparation : The dried and powdered roots of Stephania tetrandra are used as the starting material.

-

Solvent Extraction :

-

The powdered plant material is subjected to exhaustive extraction with an alcohol-based solvent, typically 70-95% ethanol or methanol.

-

This is often performed using a Soxhlet apparatus or by refluxing the plant material with the solvent for several hours. Multiple extraction cycles are recommended to ensure a high yield.

-

-

Concentration : The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction :

-

The crude extract is suspended in an acidic aqueous solution (e.g., 3% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities.

-

The acidic aqueous phase containing the protonated alkaloids is then basified to a pH of 9-10 with a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with an organic solvent like chloroform to isolate the total alkaloid fraction.

-

-

Final Concentration : The combined organic extracts containing the total alkaloids are concentrated under reduced pressure to yield the crude total alkaloid extract.

-

Column Chromatography :

-

The crude total alkaloid extract is subjected to column chromatography for the separation of individual alkaloids.

-

A common stationary phase is silica gel.

-

Elution is typically performed using a gradient of a non-polar solvent and a polar solvent. A frequently used solvent system is a mixture of chloroform and methanol, with the polarity gradually increased by increasing the proportion of methanol.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

For further purification and to achieve high purity, fractions from column chromatography containing this compound are subjected to HPLC.

-

A reversed-phase C18 column is commonly employed.

-

The mobile phase is often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The pH of the buffer is a critical parameter for achieving good separation.

-

Isocratic or gradient elution can be used to optimize the separation of this compound from other closely related alkaloids.

-

The purity of the isolated this compound is assessed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC) : To determine the percentage purity.

-

Mass Spectrometry (MS) : To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : For structural elucidation and confirmation.

Quantitative Data

The yield and purity of bisbenzylisoquinoline alkaloids can vary depending on the plant source, geographical location, and the extraction and purification methods employed. The following table provides representative quantitative data for alkaloids isolated from Stephania tetrandra.

| Parameter | Value | Plant Source | Reference |

| Purity of a related alkaloid (Tetrandrine) | 98.63% | Cyclea peltata (Menispermaceae) |

Key Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways.

This compound is known to inhibit the activation of phospholipase A2 (PLA2) that is regulated by G-proteins. This inhibition disrupts downstream signaling cascades that are dependent on the products of PLA2 activity, such as arachidonic acid.

This compound and its isomer tetrandrine are known to block L-type and T-type voltage-gated calcium channels. This action reduces the influx of calcium ions into cells, thereby affecting various calcium-dependent processes such as muscle contraction and neurotransmitter release.

This compound has been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

Conclusion

This compound stands out as a promising natural product with a multifaceted pharmacological profile. This guide provides a foundational understanding of its discovery, detailed methodologies for its isolation and purification, and insights into its mechanisms of action. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this compound and to support the development of novel pharmaceuticals. The continued exploration of this and other bisbenzylisoquinoline alkaloids holds significant promise for addressing a range of therapeutic challenges.

References

An In-Depth Technical Guide to the In Vitro Effects of Isotetrandrine and its Isomer Tetrandrine on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the in vitro anti-cancer effects of Tetrandrine . However, specific research on its isomer, Isotetrandrine , is notably limited. Comparative studies suggest that this compound is generally less cytotoxic than Tetrandrine. Due to this scarcity of data, this guide will present the detailed, quantitative in vitro effects and mechanisms of action of Tetrandrine as a primary reference for its closely related isomer, this compound. All data, pathways, and protocols detailed herein pertain to Tetrandrine unless explicitly stated otherwise.

Executive Summary

Tetrandrine (TET), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, demonstrates significant anti-neoplastic properties across a wide range of cancer cell lines. Its in vitro efficacy stems from a multi-faceted mechanism of action that includes the induction of apoptosis and autophagy, induction of cell cycle arrest, and the reversal of multidrug resistance (MDR). TET modulates several critical signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and Hippo/YAP pathways, making it a compound of interest for further oncological drug development. This document provides a comprehensive overview of its quantitative effects, the signaling pathways it modulates, and the experimental protocols used to ascertain these effects.

Quantitative Data on Anti-Cancer Effects

The cytotoxic effects of Tetrandrine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: IC50 Values of Tetrandrine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 48 | 9.0 ± 1.0 | [1] |

| SMMC7721 | Hepatocellular Carcinoma | 48 | 22.5 | [2] |

| PLC8024 | Hepatocellular Carcinoma | 48 | 18.4 | [2] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | 9.50 | [3] |

| H1299 | Non-Small Cell Lung Cancer | Not Specified | 10.18 | [3] |

| SW620 | Colon Cancer | Not Specified | ~1.0 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Not Specified | [4] |

| PC-3 | Prostate Cancer | Not Specified | Not Specified | [4] |

| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | [5] |

| SiHa | Cervical Cancer | Not Specified | Not Specified | [4] |

Mechanisms of Action

Tetrandrine exerts its anti-cancer effects through several distinct, yet often interconnected, mechanisms.

Induction of Apoptosis

Tetrandrine is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell types.[6] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:

-

Caspase Activation: Treatment with Tetrandrine leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[1][5][7]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][7]

-

Bcl-2 Family Modulation: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[8][9]

-

Death Receptor Upregulation: In some cell lines, Tetrandrine enhances the expression of death receptors like DR4 and DR5.[4]

Induction of Cell Cycle Arrest

Tetrandrine can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[5][10][11] This prevents the cell from entering the S phase, where DNA replication occurs. The underlying mechanisms include:

-

Inhibition of Cyclin-Dependent Kinases (CDKs): Tetrandrine directly inhibits the activity of CDK2/cyclin E and CDK4.[10]

-

Degradation of G1-S Specific Proteins: It promotes the proteasome-dependent degradation of key cell cycle proteins such as CDK4, CDK6, and cyclin D1.[10]

-

Upregulation of CDK Inhibitors: The compound increases the expression of cell cycle inhibitors like p21 and p27.[5][10][11]

Modulation of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. Tetrandrine's effect on autophagy is complex:

-

Induction of Autophagic Flux: In some contexts, Tetrandrine acts as an autophagy inducer, leading to the formation of autophagosomes and autophagic cell death, particularly in apoptosis-resistant cells.[12][13]

-

Blockade of Autophagic Flux: Conversely, other studies report that Tetrandrine can act as a lysosomal de-acidification agent, which blocks the final degradation stage of autophagy.[14][15] This blockade leads to an accumulation of autophagosomes and impairs cellular energy metabolism, ultimately triggering apoptosis.[14]

Reversal of Multidrug Resistance (MDR)

A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp/ABCB1). Tetrandrine has been shown to reverse this resistance.[16][17][18]

-

Inhibition of P-gp Efflux Pump: Tetrandrine can directly inhibit the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs.[16][18]

-

Downregulation of P-gp Expression: Prolonged treatment with Tetrandrine can also lead to a decrease in the protein expression of P-gp.[17] This sensitizes resistant cells to conventional anti-cancer agents.

Signaling Pathway Modulation

Tetrandrine's diverse biological effects are a result of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Tetrandrine has been shown to inhibit this pathway, leading to decreased cell viability and increased apoptosis.[2][19]

References

- 1. Inhibition of proliferation and induction of apoptosis by tetrandrine in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering the molecular mechanism of tetrandrine in inhibiting hepatocellular carcinoma and increasing sorafenib sensitivity by combining network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New perspectives on the potential of tetrandrine in the treatment of non-small cell lung cancer: bioinformatics, Mendelian randomization study and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. urotoday.com [urotoday.com]

- 6. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrandrine induces apoptosis in human neuroblastoma through regulating the Hippo/YAP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Autophagy and cancer: Can tetrandrine be a potent anticancer drug in the near future? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The multidrug resistance of tumour cells was reversed by tetrandrine in vitro and in xenografts derived from human breast adenocarcinoma MCF-7/adr cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In vitro and in vivo characterizations of tetrandrine on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synergistic effect of ERK inhibition on tetrandrine-induced apoptosis in A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical and Molecular Profile of Isotetrandrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine, a bis-benzylisoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biochemical and molecular profile of this compound, with a focus on its mechanisms of action, effects on key signaling pathways, and relevant experimental data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a stereoisomer of tetrandrine, possessing a complex heptacyclic structure. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₂N₂O₆ | [1] |

| Molecular Weight | 622.7 g/mol | [1] |

| CAS Number | 477-57-6 | [1] |

| IUPAC Name | (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | [1] |

Quantitative Data: In Vitro Efficacy

This compound and its isomer, tetrandrine, have demonstrated cytotoxic and inhibitory effects across a range of cell lines and biological targets. The following table summarizes key half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Cell Line / Target | Assay | IC₅₀ (µM) | Reference |

| This compound | BFA-stimulated tubule formation | Microscopic analysis | ~10-20 | [2] |

| Tetrandrine | K562 (Chronic Myelogenous Leukemia) | MTT Assay | 1.57 ± 0.05 | [3] |

| Tetrandrine | PC3 (Prostate Cancer) | MTT Assay | 1.94 ± 0.11 | [3] |

| Tetrandrine | WM9 (Melanoma) | MTT Assay | 1.68 ± 0.22 | [3] |

| Tetrandrine | MDA-MB-231 (Breast Cancer) | MTT Assay | 1.18 ± 0.14 | [3] |

| Tetrandrine | HL7702 (Normal Human Liver) | MTT Assay | 44.25 ± 0.21 | [3] |

| Tetrandrine | HTB-26 (Breast Cancer) | Crystal Violet Assay | 10 - 50 | [2] |

| Tetrandrine | PC-3 (Prostate Cancer) | Crystal Violet Assay | 10 - 50 | [2] |

| Tetrandrine | HepG2 (Hepatocellular Carcinoma) | Crystal Violet Assay | 10 - 50 | [2] |

Core Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects through the modulation of several critical signaling pathways. These include the inhibition of pro-inflammatory pathways, induction of apoptosis and autophagy, and interference with ion channel function.

Inhibition of MAPK/NF-κB Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. This compound has been shown to suppress the activation of both pathways.

Caption: this compound inhibits the MAPK and NF-κB pathways.

Induction of Apoptosis

This compound and its isomer tetrandrine have been demonstrated to induce apoptosis in various cancer cell lines. This process is mediated through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.

Caption: this compound induces apoptosis via multiple pathways.

Regulation of Autophagy

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. Tetrandrine has been shown to block autophagic flux at the degradation stage by inhibiting lysosomal function[4].

Caption: this compound inhibits the final stage of autophagy.

Calcium Channel Blocking and G-Protein Coupled Signaling

This compound acts as a calcium channel blocker and an inhibitor of G-protein activation of phospholipase A2 (PLA2)[5]. This disrupts intracellular calcium signaling and downstream inflammatory pathways.

Caption: this compound blocks Ca²⁺ influx and G-protein signaling.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the study of this compound. Specific parameters such as antibody dilutions, incubation times, and exact reagent concentrations should be optimized based on the specific cell lines and experimental conditions, referencing the primary literature where these effects were observed.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for MAPK and Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the MAPK and apoptosis signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, total-p38, phospho-ERK, total-ERK, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Protocol:

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

-

Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Autophagy Flux Assay (LC3 Turnover)

Objective: To determine the effect of this compound on the autophagic flux.

Protocol:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a specified time.

-

Western Blotting: Perform Western blot analysis as described in section 4.2 using an antibody against LC3.

-

Data Analysis: The conversion of LC3-I to the lipidated form, LC3-II, is an indicator of autophagosome formation. Accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates an active autophagic flux. A blockage in the flux would result in an accumulation of LC3-II even without the inhibitor.

Conclusion

This compound is a promising natural compound with a multifaceted molecular profile. Its ability to modulate key signaling pathways involved in inflammation, cell survival, and proliferation underscores its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancer and inflammatory diseases. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications in preclinical and clinical settings. This guide provides a foundational understanding of this compound's biochemical and molecular characteristics to aid in these future investigations.

References

- 1. This compound, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Isotetrandrine: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine, a bisbenzylisoquinoline alkaloid, is a natural compound of significant interest to the scientific community due to its diverse pharmacological activities. As an isomer of tetrandrine, it is often found in the same plant sources and shares some biological properties, yet it also possesses a unique profile that warrants specific investigation. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known signaling pathways and mechanisms of action.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the Menispermaceae family. The most prominent and commercially utilized source is the root of Stephania tetrandra. Other documented plant sources include:

While Stephania tetrandra is the most cited source, the concentration of this compound can vary depending on the geographical location, harvesting time, and specific chemotype of the plant.

Extraction and Purification of this compound

The extraction of this compound from its natural sources typically involves a multi-step process that leverages its chemical properties as an alkaloid. The general workflow involves initial solvent extraction, followed by acid-base partitioning to isolate the total alkaloids, and finally, chromatographic techniques to separate and purify this compound from other co-extracted compounds, such as its isomer tetrandrine.

Quantitative Data on Alkaloid Extraction from Stephania tetrandra

The following table summarizes quantitative data from various studies on the extraction of alkaloids from Stephania tetrandra. While specific yields for this compound are not always reported separately from its isomer, the data for tetrandrine and total alkaloids provide a valuable reference.

| Extraction Method | Compound(s) | Yield | Source |

| Reversed-Phase Flash Chromatography | Fangchinoline | 13 mg / 100 mg extract | [2] |

| Tetrandrine | 21 mg / 100 mg extract | [2] | |

| Ultrasound-Assisted Extraction with Deep Eutectic Solvents | Fangchinoline | 7.23 mg / g | [3] |

| Tetrandrine | 13.36 mg / g | [3] | |

| Total Alkaloids | 20.59 mg / g | [3] | |

| Alcohol Extraction and Recrystallization | Demethyltetrandrine | 0.29% | [4] |

Detailed Experimental Protocols

This protocol outlines a common method for the initial extraction of total alkaloids from Stephania tetrandra root powder.

-

Maceration and Extraction:

-

The dried and powdered root of Stephania tetrandra is macerated with an organic solvent, typically 70-95% ethanol or methanol.[3][4]

-

The extraction is often performed under reflux or with sonication to improve efficiency.

-

The process is repeated multiple times (typically 3x) to ensure exhaustive extraction.

-

-

Solvent Evaporation:

-

The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The pH of the aqueous layer is then adjusted to be alkaline (pH 9-11) using a base such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, making them insoluble in water.

-

The alkaloids are then extracted from the alkaline aqueous solution using an organic solvent like chloroform or dichloromethane.

-

-

Final Concentration:

-

The organic solvent containing the total alkaloids is dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude total alkaloid fraction.

-

Further purification to isolate this compound is achieved through chromatographic methods.

-

Column Preparation:

-

A silica gel column is typically used for normal-phase chromatography. For reversed-phase chromatography, a C18-functionalized silica gel is employed.

-

-

Elution:

-

The crude alkaloid mixture is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems for silica gel include chloroform-methanol or ethyl acetate-methanol mixtures. For reversed-phase, methanol-water or acetonitrile-water gradients are common.

-

-

Fraction Collection and Analysis:

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Recrystallization:

-

Fractions rich in this compound are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., acetone or ethanol) to obtain pure this compound crystals.

-

Signaling Pathways and Mechanism of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism.

Suppression of Inflammatory Pathways

This compound exhibits anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

References

- 1. This compound, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]

- 5. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotetrandrine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine is a naturally occurring bisbenzylisoquinoline alkaloid found in the plant Stephania tetrandra.[1][2] It is a diastereomer of the more widely studied compound, tetrandrine.[1] this compound and its derivatives have garnered significant attention in the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and calcium channel blocking effects.[3][4] The core structure of this compound, with its two stereocenters, presents a unique scaffold for medicinal chemistry exploration. This document provides a comprehensive overview of the synthesis of this compound derivatives, their biological evaluation, and the underlying mechanisms of action.

Core Structure of this compound

This compound is characterized by a bisbenzylisoquinoline skeleton with the chemical formula C38H42N2O6.[5] It possesses two chiral centers, leading to different stereoisomers. The molecule consists of two tetrahydroisoquinoline units linked by a diaryl ether bridge.

Synthesis of this compound Derivatives

The total synthesis of this compound and its analogs is a complex process that has been refined over the years. The general strategy involves the synthesis of two distinct tetrahydroisoquinoline moieties, followed by their coupling to form the characteristic bisbenzylisoquinoline core.

General Synthetic Strategy

A common approach to synthesizing the this compound scaffold involves the following key steps:

-

Synthesis of Tetrahydroisoquinoline Units: The two tetrahydroisoquinoline rings are typically constructed via an N-acyl Pictet-Spengler condensation.[6]

-

Diaryl Ether Formation: The crucial diaryl ether linkage is formed through a copper-catalyzed Ullmann condensation reaction.[6][7][8] This reaction couples an aryl halide with a phenol.[8]

The sequence of these coupling reactions can influence the diastereomeric ratio of the final products, allowing for the selective synthesis of either tetrandrine or this compound.[6]

Synthesis of Specific Derivatives

Modifications to the this compound scaffold are often targeted at specific positions to enhance biological activity or improve pharmacokinetic properties. Common modification sites include the C-5, C-12, and C-14 positions.[1][9]

For instance, Suzuki-Miyaura coupling has been employed to introduce various aryl groups at the C-5 position of a 5-bromotetrandrine intermediate, leading to a series of novel derivatives with enhanced anti-tumor activity. Similarly, the C-14 position has been modified to create sulfonamide derivatives with potent cytotoxic effects against various cancer cell lines.[10]

Experimental Protocols

Representative Synthesis of a Tetrandrine Analog (RMS Compound)

The following protocol is a representative example based on the synthesis of novel tetrandrine analogues, which shares a common synthetic pathway with this compound derivatives.[1]

Objective: To synthesize a tetrandrine analog by modifying the methoxy group at the C-12 position.

Materials:

-

Intermediate 11 (as described in the source literature)[1]

-

Appropriate aryl halide or other coupling partner

-

Copper catalyst (e.g., copper(I) iodide)

-

Ligand (e.g., a diamine)

-

Base (e.g., potassium carbonate)

-

High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))[8]

-

Reagents for purification (e.g., silica gel, solvents for chromatography)

Procedure:

-

Preparation of Reactants: In a reaction vessel, dissolve Intermediate 11 and the desired coupling partner in the chosen solvent (e.g., DMF).

-

Addition of Catalyst and Base: Add the copper catalyst, ligand, and base to the reaction mixture.

-

Reaction: Heat the mixture to a high temperature (often exceeding 150-200°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8][11]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[12]

Biological Activities and Structure-Activity Relationships

This compound derivatives have been investigated for a variety of therapeutic applications, with a strong focus on oncology.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative and cytotoxic effects of this compound derivatives against a range of human cancer cell lines.[13][12][14]

Table 1: In Vitro Anticancer Activity of Selected Tetrandrine/Isotetrandrine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Tetrandrine Derivative 31 | HMCC97L (Hepatocellular Carcinoma) | 1.06 | [14] |

| Tetrandrine Derivative 23 | MDA-MB-231 (Breast Cancer) | 1.18 ± 0.14 | [13][10] |

| Tetrandrine Derivative 1 | A549 (Lung Cancer) | ~2 | [9] |

| Tetrandrine Derivative 3 | A549 (Lung Cancer) | ~2 | [9] |

| Fangchinoline Derivative 4g | A549 (Lung Cancer) | 0.59 | [15] |

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their chemical structure. Key SAR observations include:

-

C-14 Position: The introduction of sulfonamide groups at the C-14 position can significantly enhance cytotoxic activity.[13][10] In particular, substitutions with electron-withdrawing groups on the benzene ring of the sulfonamide moiety tend to increase anti-proliferative effects.[10]

-

C-5 Position: Suzuki-Miyaura coupling at the C-5 position has yielded derivatives with more potent anti-tumor activities compared to the parent compound, tetrandrine.[9]

-

C-12 Position: Modifications at the C-12 methoxy group, such as its replacement with a trifluoromethoxy or chlorine substituent, have led to compounds with enhanced anticancer properties and, in some cases, reduced toxicity to healthy cells.[1]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating multiple intracellular signaling pathways.

Key Signaling Pathways

-

MAPK and NF-κB Pathways: this compound has been shown to protect against lipopolysaccharide-induced acute lung injury by suppressing the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3]

-

PI3K/Akt/mTOR Pathway: Some derivatives inhibit the phosphorylation of PI3K, Akt, and mTOR, which is correlated with their ability to induce apoptosis and inhibit cell migration in cancer cells.[15]

-

Apoptosis Pathways: These compounds can induce apoptosis through both intrinsic (mitochondria-initiated) and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and cleavage of poly (ADP ribose) polymerase (PARP).[1][16]

-

Endoplasmic Reticulum (ER) Stress: Certain derivatives can initiate ER stress-associated apoptotic cell death, potentially involving the activation of the JNK pathway.[14]

Pharmacokinetics and Metabolism

The clinical application of natural bisbenzylisoquinoline alkaloids can be limited by factors such as toxicity and unfavorable pharmacokinetic profiles.[1]

Pharmacokinetics of this compound

Studies in rats have shown that the pharmacokinetics of this compound (ITD) can be dose-dependent.[17] After intravenous administration, the drug's elimination fits a two-compartment open model, with non-linear kinetics observed at higher doses.[17] The elimination half-life is significantly longer after oral administration compared to intravenous injection.[17] Distribution is extensive, with high concentrations found in the lung and liver.[17]

Metabolism

In vitro studies using rat hepatic S9 fractions have shown that this compound is substantially metabolized.[18][19] The primary metabolic pathways are N-demethylation and oxidation of the isoquinoline ring.[18][19] The potential for metabolism and the generation of toxic intermediates is a key driver for the synthesis of novel derivatives with improved stability and safety profiles.[1]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic strategies developed, primarily centered around the Ullmann condensation and Pictet-Spengler reaction, allow for the creation of diverse chemical libraries. Structure-activity relationship studies have provided valuable insights, guiding the rational design of more potent and selective analogs.

Future research should continue to focus on:

-

Optimizing Synthetic Routes: Developing more efficient and diastereoselective synthetic methods.

-

Improving Pharmacokinetic Properties: Designing derivatives with enhanced bioavailability, metabolic stability, and reduced toxicity.

-

Exploring Novel Mechanisms: Further elucidating the complex signaling pathways modulated by these compounds to identify new therapeutic targets.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents to overcome drug resistance.

The continued exploration of the chemical space around the this compound scaffold holds great promise for the development of next-generation therapeutics for a variety of diseases.

References

- 1. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrandrine and this compound, two bisbenzyltetrahydroisoquinoline alkaloids from Menispermaceae, with rat uterine smooth muscle relaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. A modular approach to the bisbenzylisoquinoline alkaloids tetrandrine and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Formal synthesis of the bisbenzylisoquinoline alkaloid berbamunine by asymmetric substitution of chiral organolithium compounds. | Semantic Scholar [semanticscholar.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. tsijournals.com [tsijournals.com]

- 10. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. Synthesis of Tetrandrine Derivatives and Their Biological Activity [yyhx.ciac.jl.cn]

- 13. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Design and synthesis of novel tetrandrine derivatives as potential anti-tumor agents against human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Pharmacokinetics and distribution of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. In-vitro metabolism of this compound, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotetrandrine: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotetrandrine, a bis-benzylisoquinoline alkaloid, is a stereoisomer of the more extensively studied compound, tetrandrine. While research has indicated several potential pharmacological activities for this compound, including anti-inflammatory and calcium channel blocking effects, a comprehensive toxicological profile is not well-established in publicly available literature. This technical guide synthesizes the available safety data for this compound, supplemented with data from its stereoisomer, tetrandrine, to provide a provisional assessment of its toxicological profile. It is critical to note that the use of tetrandrine data as a read-across for this compound should be approached with caution, as stereoisomers can exhibit different toxicological properties. This document is intended to be a resource for researchers and drug development professionals, highlighting both what is known and the significant data gaps that exist for this compound.

Physicochemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (R,S)-Tetrandrine, Isosinomenin A |

| Molecular Formula | C38H42N2O6 |

| Molecular Weight | 622.76 g/mol |

| CAS Number | 477-57-6 |

| Appearance | Powder |

Non-Clinical Toxicology

Comprehensive toxicological data for this compound is limited. The following sections summarize the available information, with data on tetrandrine provided for comparative and predictive purposes.

Acute Toxicity

A Safety Data Sheet (SDS) for this compound classifies it as "Harmful if swallowed" (Acute toxicity, Oral, Category 4), though no specific oral LD50 value is provided.[1] For tetrandrine, an intravenous LD50 has been determined in mice.

Table 1: Acute Toxicity Data for Tetrandrine (Intravenous)

| Species | Route | LD50 | Reference |

| Mouse | Intravenous | 444.67 ± 35.76 mg/kg | [2] |

Sub-Acute and Sub-Chronic Toxicity

No specific sub-acute or sub-chronic toxicity studies for this compound were identified. A 14-day sub-acute intravenous study on tetrandrine in mice indicated transient toxicity to the liver, lungs, and kidneys at a dose of 150 mg/kg/day.[2] The study identified a dose of up to 90 mg/kg/day for 14 consecutive days as a safe application dose.[2] A subchronic oral toxicity study of a liquid extract of Stephania tetrandra, a plant containing tetrandrine, did not produce toxicities in Wistar rats at the tested doses.[3]

Table 2: Sub-Acute Toxicity of Tetrandrine (Intravenous)

| Species | Route | Dose | Duration | Findings | NOAEL | Reference |

| Mouse | Intravenous | 30, 90, 150 mg/kg/day | 14 days | Transient toxicity to liver, lungs, and kidneys at 150 mg/kg/day.[2] | 90 mg/kg/day[2] | [2] |

Genotoxicity

No in vitro or in vivo genotoxicity studies for this compound were found. Studies on tetrandrine suggest it is a weak indirect-acting genotoxicant. In vitro, tetrandrine increased sister-chromatid exchange (SCE) in Chinese hamster lung (V79) cells with metabolic activation, but it did not induce micronuclei.[4] In vivo, tetrandrine also elevated SCE levels in mouse spleen cells but did not induce micronuclei in mouse bone marrow.[4] Furthermore, tetrandrine has been shown to be a potent genotoxic enhancer, increasing the mutagenic activity of several known mutagens in the Salmonella/histidine reversion assay.[5]

Table 3: Genotoxicity Profile of Tetrandrine

| Assay Type | System | Concentration/Dose | Metabolic Activation | Result | Reference |

| In Vitro | |||||

| Micronucleus Assay | Chinese Hamster Lung (V79) Cells | Not specified | With | Negative[4] | [4] |

| Sister Chromatid Exchange (SCE) | Chinese Hamster Lung (V79) Cells | > 0.08 mg/ml | With | Positive[4] | [4] |

| Salmonella/Histidine Reversion | S. typhimurium TA98 | Not specified | With | Weakly mutagenic[5] | [5] |

| In Vivo | |||||

| Micronucleus Assay | Mouse Bone Marrow | Up to 100 mg/kg bw | Not applicable | Negative[4] | [4] |

| Sister Chromatid Exchange (SCE) | Mouse Spleen Cells | > 100 mg/kg bw | Not applicable | Positive[4] | [4] |

Carcinogenicity

The Safety Data Sheet for this compound states that it is not classified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1] However, no long-term carcinogenicity bioassays for this compound were identified in the literature.

Reproductive and Developmental Toxicity